molecular formula C19H22N2O6 B4941217 N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide

Cat. No. B4941217
M. Wt: 374.4 g/mol
InChI Key: ZKWYMGRACDCHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as DOBAM and has been found to have various biochemical and physiological effects.

Mechanism of Action

DOBAM acts as an agonist for the dopamine D1 receptor, which means that it binds to and activates this receptor. This activation leads to an increase in intracellular cAMP levels, which in turn triggers various downstream signaling pathways. The exact mechanism of action of DOBAM is still being studied, but it is believed to involve the activation of protein kinase A and the modulation of ion channels.
Biochemical and Physiological Effects:
DOBAM has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the induction of apoptosis in cancer cells. Studies have also shown that DOBAM can increase heart rate and blood pressure, as well as induce hyperthermia and convulsions in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DOBAM in lab experiments is its high affinity for the dopamine D1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using DOBAM is its potential toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on DOBAM, including the development of more selective agonists for the dopamine D1 receptor, the investigation of the potential therapeutic applications of DOBAM in neurological and psychiatric disorders, and the study of the long-term effects of DOBAM on brain function and behavior.
In conclusion, DOBAM is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. While there are still many unanswered questions about its mechanism of action and physiological effects, DOBAM represents a promising tool for studying the role of the dopamine D1 receptor in various physiological processes.

Synthesis Methods

The synthesis of DOBAM involves the reaction of 3,4-dimethoxybenzaldehyde with 2,5-dimethoxyaniline in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of DOBAM as a white crystalline solid.

Scientific Research Applications

DOBAM has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that DOBAM has a high affinity for the dopamine D1 receptor, which is involved in various neurological processes such as reward, motivation, and learning.

properties

IUPAC Name

N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-24-13-6-8-15(25-2)14(10-13)21-18(22)11-20-19(23)12-5-7-16(26-3)17(9-12)27-4/h5-10H,11H2,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWYMGRACDCHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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